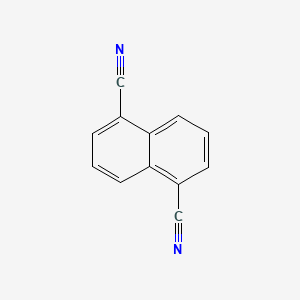
1,5-Dicyanonaphthalene
Descripción general
Descripción
1,5-Dicyanonaphthalene is a derivative of naphthalene, a polycyclic aromatic hydrocarbon (PAH) with two fused benzene rings . It is an important chemical raw material used in various applications .
Synthesis Analysis
The synthesis of 1,5-Dicyanonaphthalene involves several processes including halogenated amination, naphthol ammonolysis, and cyclization . The traditional industrial method involves nitration reduction . In a study, poly (1,5-diaminonaphthalene) microparticles were synthesized by one-step oxidative polymerization of 1,5-diaminonaphthalene using ammonium persulfate as the oxidant .
Molecular Structure Analysis
The molecular structure of 1,5-Dicyanonaphthalene is derived from naphthalene, which is substituted with two amine groups . Further details about the molecular structure may require specific spectroscopic analyses.
Chemical Reactions Analysis
1,5-Dicyanonaphthalene can undergo various chemical reactions. For instance, it has been used as a matrix for the analysis of small molecules by matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) in negative ion mode .
Aplicaciones Científicas De Investigación
Fluorescence Enhancement and Sensing
1,5-Dicyanonaphthalene derivatives have been investigated for their potential in fluorescence applications. For instance, derivatives like 4-amino-1,8-dicyanonaphthalene show significant fluorescence enhancement when exposed to transition metal ions such as Cr3+ and Fe3+, and are sensitive to changes in pH values. This suggests their utility in fluorescence-based sensing and switching applications (Qian & Xiao, 2002).
Electrochemical Properties
The electrochemical reduction of dicyanonaphthalenes, including 1,5-Dicyanonaphthalene, has been a subject of study. Research on the anion radicals of various dicyanonaphthalene isomers reveals insights into their reduction processes and potential applications in electrochemical devices (Sánchez & Evans, 2011).
Reaction with Water and Hg(II) Ions
The reaction of isocyanonaphthalene derivatives, including 1,5-isocyanoaminonaphthalene, with water and HgCl2 has been explored using fluorescence spectroscopy and mass spectrometry. This research provides insights into the kinetics and mechanistic details of reactions involving these compounds, potentially useful in chemical sensing applications (Adamoczky et al., 2020).
Photoinduced Electron Transfer
Mixed coaggregates containing dicyanonaphthalene and pyrazoline, such as 1,4-dicyanonaphthalene, have been studied for their photophysical properties. These studies are significant for understanding photoinduced electron transfer processes, which are crucial in the development of photochemical and photovoltaic materials (Shen et al., 2008).
Synthesis Methods
Research has also focused on synthesizing different derivatives of dicyanonaphthalene, like 6,7-dibromo-2,3-dicyanonaphthalene, which are important for various chemical applications. Studies include exploring the optimal conditions for synthesis, which is crucial for industrial production and cost-efficiency (Wu-biao, 2010).
Mecanismo De Acción
The mechanism of action of 1,5-Dicyanonaphthalene in chemical reactions is complex and depends on the specific reaction conditions. For example, in the formation of new phthalocyanines, 1,5-Dicyanonaphthalene derivatives formed from reactions of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) were considered as the key intermediates .
Safety and Hazards
Direcciones Futuras
The future research directions for 1,5-Dicyanonaphthalene could involve exploring its potential applications in various fields, such as the development of new materials and pharmaceuticals. The clean and efficient one-step synthesis of naphthylamine under mild conditions could become a research direction in the future .
Propiedades
IUPAC Name |
naphthalene-1,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNDSQRGJJHSKCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20466462 | |
| Record name | 1,5-dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dicyanonaphthalene | |
CAS RN |
13554-71-7 | |
| Record name | 1,5-dicyanonaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20466462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



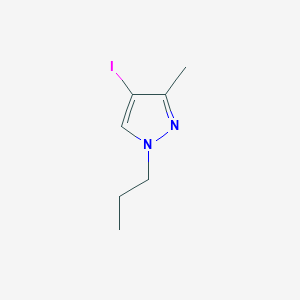
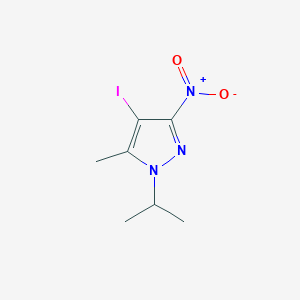
![4,6-bis(difluoromethyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047138.png)

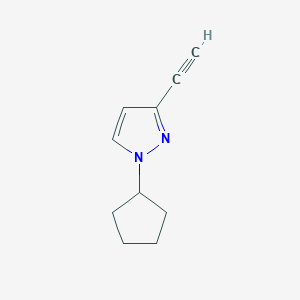
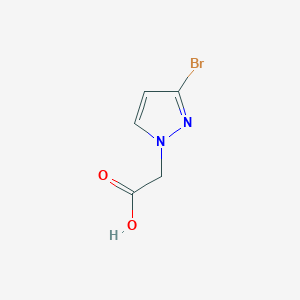
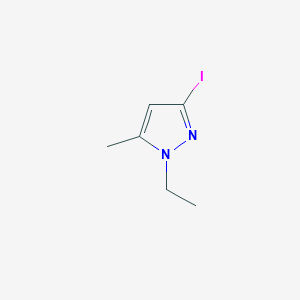
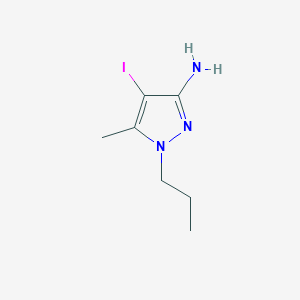
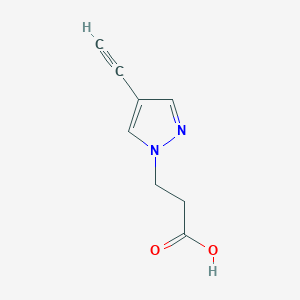

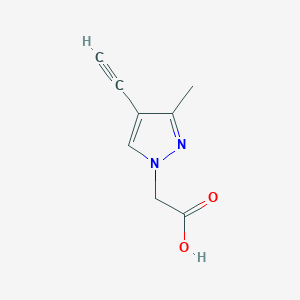

![4-(3,4-Dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B3047156.png)